N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide
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Description
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C21H26N6O2S and its molecular weight is 426.54. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and utilized to construct coordination complexes with Co(II) and Cu(II). These complexes exhibited significant antioxidant activity, demonstrated through various in vitro assays such as DPPH, ABTS, and FRAP. The study suggests the potential of such compounds in developing antioxidant therapies or supplements (Chkirate et al., 2019).
Insecticidal Assessment
The synthesis of heterocycles incorporating a thiadiazole moiety, derived from a precursor similar in function to the compound of interest, demonstrated insecticidal properties against the cotton leafworm, Spodoptera littoralis. This highlights the compound's potential application in agricultural pest management (Fadda et al., 2017).
Antitumor Activity
A study on pyrazolo[3,4-d]pyrimidine derivatives showed selective antitumor activity against human breast adenocarcinoma cell lines. This suggests the potential therapeutic application of such compounds in cancer treatment. The most active derivative in the series indicated the importance of structural modifications for enhancing biological activity (El-Morsy et al., 2017).
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2S/c1-15-4-3-5-16(12-15)13-18(28)22-6-7-27-20-17(14-23-27)19(24-21(25-20)30-2)26-8-10-29-11-9-26/h3-5,12,14H,6-11,13H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYOWJVPBXENFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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